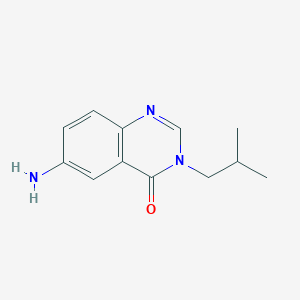

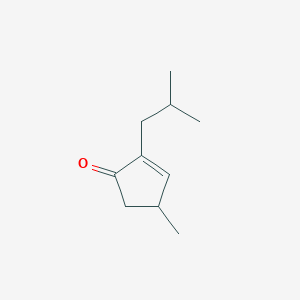

6-amino-3-(2-methylpropyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together.Chemical Reactions Analysis

This would involve a study of the reactions that the compound can undergo, including conditions, reagents, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, molar mass, and specific rotations among others.Applications De Recherche Scientifique

Photo-Disruptive and Molecular Docking Studies

A study by Mikra et al. (2022) explored the synthesis of various 3-amino-2-methyl-quinazolin-4(3H)-ones, including derivatives that are photo-active towards plasmid DNA under UV irradiation. The research provided insights into using these compounds for the development of photo-chemo or photodynamic therapeutics, highlighting their potential in cancer and antimicrobial applications (Mikra et al., 2022).

Synthesis and Pharmacological Evaluation

Alagarsamy, Solomon, and Murugesan (2008) synthesized novel 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones and evaluated their analgesic and anti-inflammatory activities. These compounds exhibited promising results in these domains, suggesting their potential use in therapeutic applications (Alagarsamy, Solomon, & Murugesan, 2008).

Anticonvulsant Activity and Neurotoxicity

Kumar et al. (2011) designed and synthesized 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-ones and evaluated them for anticonvulsant activity using the 6 Hz psychomotor seizure test. The study highlights the potential of these compounds in the treatment of epilepsy (Kumar et al., 2011).

Antibacterial Activity

Osarumwense (2019) focused on synthesizing derivatives of 3-amino-6-iodo-2-methyl-quinazolin-4(3H)-one and evaluated their antibacterial activities. The synthesized compounds exhibited significant activity against various bacteria, suggesting their potential as antibacterial agents (Osarumwense, 2019).

Biofilm Inhibition Studies

Rasapalli et al. (2020) synthesized 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones and assessed their biofilm inhibition capabilities against Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds in combating bacterial biofilms and treating infections (Rasapalli et al., 2020).

H1-Receptor Blockers

Alagarsamy et al. (2002) synthesized 2-phenyl-3-(substituted methyl amino) quinazolin-4(3H)-ones and tested them as H1-receptor blockers. These compounds showed potential for treating conditions like allergies, demonstrating less sedation than standard medications (Alagarsamy et al., 2002).

Safety And Hazards

This would involve a study of the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Orientations Futures

This would involve potential applications of the compound, areas of research interest, and its role in future scientific advancements.

Propriétés

IUPAC Name |

6-amino-3-(2-methylpropyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8(2)6-15-7-14-11-4-3-9(13)5-10(11)12(15)16/h3-5,7-8H,6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZNLTIXBYYURR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-3-(2-methylpropyl)quinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile](/img/structure/B2449136.png)

![1-[(3-chlorophenyl)methyl]-N-(1-cyanocyclopropyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2449142.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2449145.png)

![4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol](/img/structure/B2449146.png)

![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2449149.png)

![ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2449154.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2449155.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2449156.png)

![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2449159.png)